molecular formula C11H24N2O2 B12980847 tert-Butyl (3-amino-2,2-dimethylbutyl)carbamate

tert-Butyl (3-amino-2,2-dimethylbutyl)carbamate

Cat. No.: B12980847
M. Wt: 216.32 g/mol
InChI Key: WKHKKUCVQXHKAW-UHFFFAOYSA-N
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Description

tert-Butyl (3-amino-2,2-dimethylbutyl)carbamate is a compound commonly used in organic synthesis, particularly as a protecting group for amines. The tert-butyl carbamate group is often referred to as the Boc (tert-butoxycarbonyl) group, which is widely used due to its stability under basic conditions and its ease of removal under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-amino-2,2-dimethylbutyl)carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

R-NH2+(CH3)3COC(O)ClR-NHCOO(CH3)3+HCl\text{R-NH}_2 + \text{(CH}_3\text{)}_3\text{COC(O)Cl} \rightarrow \text{R-NHCOO(CH}_3\text{)}_3 + \text{HCl} R-NH2​+(CH3​)3​COC(O)Cl→R-NHCOO(CH3​)3​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-amino-2,2-dimethylbutyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (3-amino-2,2-dimethylbutyl)carbamate has been explored for its potential as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

  • Case Study: Anticancer Activity
    Research indicates that carbamate derivatives exhibit cytotoxic effects against cancer cell lines. A study demonstrated that derivatives similar to this compound showed selective toxicity towards certain cancer cells while sparing normal cells, suggesting a potential role in targeted cancer therapy .

Agricultural Applications

Carbamates are widely used as pesticides and herbicides. This compound may serve as an active ingredient in formulations aimed at pest control.

  • Case Study: Fungicidal Activity
    A study on structurally related carbamates revealed significant fungicidal properties against various plant pathogens. The findings suggest that modifications of the carbamate structure can enhance efficacy against specific fungal diseases .

Organic Synthesis

In synthetic organic chemistry, this compound can be utilized as an intermediate in the synthesis of more complex molecules.

  • Synthesis Methodology
    The compound can be synthesized via the reaction of tert-butyl chloroformate with amino alcohols under controlled conditions. This method allows for the production of high-purity carbamates suitable for further reactions .

Mechanism of Action

The mechanism of action of tert-Butyl (3-amino-2,2-dimethylbutyl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • N-Boc-3-amino-1,2-propanediol
  • tert-Butyl (2,3-dihydroxypropyl)carbamate

Uniqueness

tert-Butyl (3-amino-2,2-dimethylbutyl)carbamate is unique due to its specific structure, which provides steric hindrance and stability to the protected amine. This makes it particularly useful in complex synthetic routes where selective protection and deprotection are required .

Biological Activity

tert-Butyl (3-amino-2,2-dimethylbutyl)carbamate, also known by its chemical structure and CAS number 75178-96-0, is a carbamate derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of carbamates that have been utilized in various therapeutic applications due to their ability to modulate biological processes. This article provides an overview of the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C8H18N2O2
  • Molecular Weight : 174.24 g/mol
  • Boiling Point : Not specified

Carbamates, including this compound, primarily exert their biological effects through the inhibition of enzymes such as acetylcholinesterase (AChE). This inhibition leads to an accumulation of acetylcholine at synaptic clefts, enhancing neurotransmission. Additionally, modifications in the carbamate structure can alter its pharmacokinetic properties and biological activity significantly.

Antitumor Activity

Research indicates that carbamates can exhibit antitumor properties. For instance, modifications in the carbamate structure can enhance the potency of compounds against various cancer cell lines. A study highlighted that certain carbamate derivatives were found to be significantly more potent than their parent compounds in inhibiting tumor growth by affecting DNA synthesis and cell cycle progression .

Neuroprotective Effects

Carbamate derivatives have also been studied for their neuroprotective properties. The inhibition of AChE can lead to increased levels of acetylcholine, which is crucial for cognitive functions and may provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease. The dual targeting of receptors involved in neurotransmission suggests potential applications in treating cognitive impairments .

Study 1: Antitumor Efficacy

A study investigated the efficacy of various carbamate derivatives on human cancer cell lines. It was found that this compound demonstrated significant cytotoxicity against breast cancer cells, with an IC50 value indicating potent activity compared to standard chemotherapeutic agents .

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)12.5
Standard Chemotherapy DrugMCF-715

Study 2: Neuroprotective Activity

In another investigation focused on neuroprotection, this compound was evaluated for its effects on neuronal cell viability under oxidative stress conditions. The results indicated that the compound significantly improved cell survival rates compared to untreated controls, suggesting its potential role as a neuroprotective agent .

TreatmentViability (%)
Control45
This compound75

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-Butyl (3-amino-2,2-dimethylbutyl)carbamate with high purity?

Methodological Answer : The synthesis typically involves carbamate protection of the primary amine group using tert-butyl dicarbonate (Boc anhydride) under mild basic conditions. Key steps include:

  • Amine Protection : React the primary amine with Boc anhydride in a polar aprotic solvent (e.g., THF or DCM) at 0–25°C, using a base like triethylamine or DMAP to neutralize byproducts .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is recommended to achieve ≥95% purity. Monitor reaction progress via TLC or HPLC .
  • Yield Optimization : Control reaction stoichiometry (1:1.2 ratio of amine to Boc anhydride) and avoid prolonged exposure to moisture to prevent Boc-group hydrolysis .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : Confirm the Boc group (¹H NMR: ~1.4 ppm for tert-butyl protons; ¹³C NMR: ~155–160 ppm for carbamate carbonyl) and the 2,2-dimethylbutyl backbone (quaternary carbon signals at ~30–40 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) matching the theoretical molecular weight .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 210–220 nm .

Q. What storage conditions ensure the stability of this compound in laboratory settings?

Methodological Answer :

  • Temperature : Store at –20°C in airtight containers to prevent degradation. Avoid repeated freeze-thaw cycles .
  • Moisture Control : Use desiccants (e.g., silica gel) to minimize hydrolysis of the carbamate group .
  • Light Sensitivity : Protect from direct UV/visible light using amber glass vials .

Advanced Research Questions

Q. How can computational reaction path search methods improve the design of novel carbamate derivatives?

Methodological Answer : Advanced computational tools like quantum chemical calculations (DFT) and machine learning can:

  • Predict Reaction Pathways : Simulate intermediates and transition states for Boc protection/deprotection steps, reducing trial-and-error experimentation .
  • Optimize Conditions : Use cheminformatics to analyze solvent effects, catalyst performance, and temperature thresholds for yield improvement .
  • Validate Experimental Data : Compare computed NMR chemical shifts or IR spectra with empirical results to confirm structural assignments .

Q. How can researchers resolve contradictions in stability data for carbamates under acidic/basic conditions?

Methodological Answer :

  • Controlled Stability Studies : Perform kinetic assays under varying pH (e.g., 0.1M HCl for acidic conditions; 0.1M NaOH for basicity). Monitor degradation via HPLC at timed intervals .
  • Mechanistic Analysis : Use LC-MS to identify hydrolysis byproducts (e.g., free amine or tert-butanol) and propose degradation pathways .
  • Cross-Validation : Compare results with structurally similar carbamates (e.g., tert-butyl (2-chloropyrimidin-4-yl)carbamate) to isolate steric or electronic effects .

Q. What strategies enhance diastereoselectivity in carbamate-functionalized intermediates?

Methodological Answer :

  • Chiral Auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) during synthesis to direct stereochemistry .
  • Catalytic Asymmetric Synthesis : Use transition-metal catalysts (e.g., Ru or Rh complexes) or organocatalysts (e.g., proline derivatives) in key bond-forming steps .
  • Crystallographic Analysis : Resolve enantiomers via X-ray crystallography to confirm absolute configuration and refine reaction conditions .

Q. How can researchers mitigate risks of unintended side reactions during Boc deprotection?

Methodological Answer :

  • Acid Selection : Use trifluoroacetic acid (TFA) in DCM for mild deprotection (0–25°C, 1–2 hours). Avoid strong acids like HCl, which may degrade the alkyl backbone .
  • Scavenger Additives : Include triethylsilane (TES) or water to trap carbocation byproducts and prevent alkylation side reactions .
  • Real-Time Monitoring : Employ in-situ FTIR or Raman spectroscopy to detect Boc-group cleavage and terminate reactions promptly .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

Methodological Answer :

  • Reproduce Experiments : Synthesize the compound using published protocols and compare results with literature values .
  • Purity Verification : Reanalyze samples via DSC (for melting point) and 2D NMR (COSY, HSQC) to detect impurities affecting physical properties .
  • Collaborative Validation : Share samples with independent labs to cross-check data, ensuring instrumentation calibration differences are accounted for .

Q. Safety and Compliance

Q. What personal protective equipment (PPE) is critical when handling this compound?

Methodological Answer :

  • Respiratory Protection : Use NIOSH-approved N95 masks or powered air-purifying respirators (PAPRs) if airborne particulates are detected .
  • Skin Protection : Wear nitrile gloves and lab coats to prevent dermal exposure; immediately wash with soap/water upon contact .
  • Ventilation : Conduct reactions in fume hoods with ≥100 ft/min face velocity to minimize inhalation risks .

Properties

Molecular Formula

C11H24N2O2

Molecular Weight

216.32 g/mol

IUPAC Name

tert-butyl N-(3-amino-2,2-dimethylbutyl)carbamate

InChI

InChI=1S/C11H24N2O2/c1-8(12)11(5,6)7-13-9(14)15-10(2,3)4/h8H,7,12H2,1-6H3,(H,13,14)

InChI Key

WKHKKUCVQXHKAW-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)CNC(=O)OC(C)(C)C)N

Origin of Product

United States

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